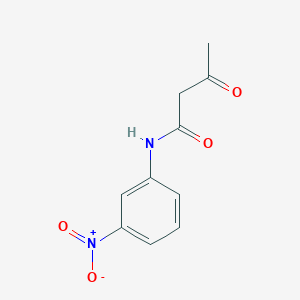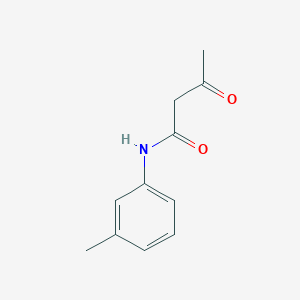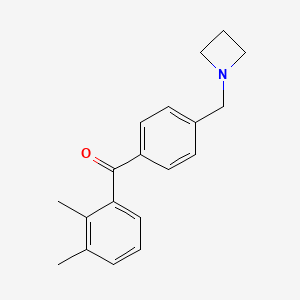
3,4-ジメチルベンゾフェノン
概要
説明
3,4-Dimethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and various industrial processes .
科学的研究の応用
3,4-Dimethylbenzophenone has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 3,4-Dimethylbenzophenone often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
化学反応の分析
Types of Reactions
3,4-Dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
作用機序
The mechanism of action of 3,4-Dimethylbenzophenone involves its interaction with molecular targets and pathways within biological systems. It can act as a photosensitizer, absorbing light and initiating photochemical reactions. This property is utilized in photopolymerization processes and other applications where light-induced reactions are required .
類似化合物との比較
Similar Compounds
Benzophenone: The parent compound, lacking the methyl groups, is widely used in similar applications but may exhibit different reactivity and properties.
4,4’-Dimethylbenzophenone: Another derivative with methyl groups at different positions, which can influence its chemical behavior and applications.
Uniqueness
3,4-Dimethylbenzophenone is unique due to the specific positioning of the methyl groups, which can affect its electronic properties and reactivity. This makes it particularly useful in certain synthetic and industrial applications where other benzophenone derivatives may not be as effective .
特性
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENOLWCGNVWTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180401 | |
| Record name | 3,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2571-39-3 | |
| Record name | 3,4-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2571-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to produce 3,4-Dimethylbenzophenone?
A1: A primary method for synthesizing 3,4-Dimethylbenzophenone is the Friedel-Crafts acylation of o-xylene with benzoyl chloride in the presence of a Lewis acid catalyst. Research has explored the use of various zeolite catalysts to improve the selectivity of this reaction towards the desired 3,4-Dimethylbenzophenone isomer. [, ] Additionally, a study investigated the use of rare earth oxide catalysts for the liquid-phase benzoylation of o-xylene to produce 3,4-Dimethylbenzophenone. []
Q2: How does 3,4-Dimethylbenzophenone react under nitration conditions?
A2: Nitration of 3,4-Dimethylbenzophenone in acetic anhydride leads to the formation of a mixture of products, primarily cis and trans isomers of 2-benzoyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. [] This highlights the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions.
Q3: Has 3,4-Dimethylbenzophenone been used in any physicochemical studies?
A3: Yes, 3,4-Dimethylbenzophenone has been employed as a quencher molecule in time-resolved fluorescence quenching (TRFQ) studies. This technique was used to investigate the phase structure and diffusion properties of poly(oxyethylene) surfactants in water. [] The study utilized the quenching interaction between excited pyrene and 3,4-Dimethylbenzophenone to probe the microenvironment within surfactant aggregates.
Q4: Are there any kinetic models available for reactions involving 3,4-Dimethylbenzophenone?
A4: Research has focused on developing kinetic models for the acylation of o-xylene to produce 3,4-Dimethylbenzophenone. [] This study explored different molar ratios of reactants and employed H-Beta zeolite as a catalyst. The findings indicated that the reaction kinetics do not follow simple first or second-order dependencies on the acylating agent, suggesting a complex mechanism involving various factors such as diffusion, adsorption, and potential product inhibition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














